![molecular formula C13H10N4O2 B2386519 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707394-68-0](/img/structure/B2386519.png)
1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as PPTA, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PPTA is a triazole-based compound that possesses a unique structure and exhibits interesting biological properties.
Scientific Research Applications
- Researchers have explored the antiviral properties of this compound. For instance, a study reported that certain derivatives of 1-phenyl-5-pyrrol-1-yltriazole-4-carboxylic acid inhibit hepatitis C virus (HCV) replication by suppressing cyclooxygenase-2 (COX-2) activity . These compounds demonstrated potency against both subgenomic HCV replicon (1b genotype) and the infectious Jc1 HCV (2a genotype).
Antiviral Activity
Mechanism of Action
Target of Action
The primary target of the compound 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound inhibits the action of COX-2, thereby suppressing the production of prostaglandins . This inhibition disrupts the inflammatory response, which can lead to a reduction in symptoms such as pain and swelling.
Biochemical Pathways
By inhibiting COX-2, the compound interferes with the arachidonic acid pathway, specifically the production of prostaglandins. Prostaglandins play a key role in the body’s inflammatory response. Therefore, the inhibition of prostaglandin production can help to alleviate inflammation and associated symptoms .
Result of Action
The inhibition of COX-2 and subsequent suppression of prostaglandin production can lead to a reduction in inflammation and associated symptoms such as pain and swelling . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
properties
IUPAC Name |
1-phenyl-5-pyrrol-1-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)11-12(16-8-4-5-9-16)17(15-14-11)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUMEDQTPDKIQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.